Cas no 71757-14-7 (2,4-Dibromo-6-(trifluoromethyl)aniline)
2,4-Dibromo-6-(trifluoromethyl)aniline Chemical and Physical Properties
Names and Identifiers
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- 2,4-Dibromo-6-(trifluoromethyl)aniline
- 2,4-Dibromo-6-trifluoromethylaniline
- Benzenamine,2,4-dibromo-6-(trifluoromethyl)-
- 2,4-Dibromo-6-(Trifluoromethyl)-Benzenamine
- 2-AMINO-3,5-DIBROMOBENZOTRIFLUORIDE
- 2-Trifluoromethyl-4,6-dibromoaniline
- 4,6-dibromo-2-(trifluoromethyl)aniline
- 4,6-dibromo-2-(trifluoromethyl)phenylamine
- EN300-1642564
- SB82648
- E89423
- A837314
- CS-0195446
- FT-0609979
- 2,4-Dibromo-6-trifluoromethyl-phenylamine
- SCHEMBL9955892
- DTXSID40353204
- 71757-14-7
- AKOS000111221
- 2 pound not4-Dibromo-6-(trifluoromethyl)aniline
- CHEMBL4940734
- MFCD00178769
- PS-7055
- ZYBKXMTWWFTYKN-UHFFFAOYSA-N
- BB 0245947
- 2,4-Dibromo-6-(trifluoromethyl)aniline, 4,6-Dibromo-alpha,alpha,alpha-trifluoro-o-toluidine
- DB-019877
-
- MDL: MFCD00178769
- Inchi: 1S/C7H4Br2F3N/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2H,13H2
- InChI Key: ZYBKXMTWWFTYKN-UHFFFAOYSA-N
- SMILES: BrC1=CC(=CC(C(F)(F)F)=C1N)Br
Computed Properties
- Exact Mass: 316.86600
- Monoisotopic Mass: 316.866
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 3.5
- Topological Polar Surface Area: 26A^2
Experimental Properties
- Color/Form: Light brown crystals.
- Density: 1.9954 (rough estimate)
- Melting Point: 39-41°C
- Boiling Point: 58 °C
- Flash Point: 57-59°C/0.7mm
- Refractive Index: 1.4640 (estimate)
- PSA: 26.02000
- LogP: 4.39380
- Solubility: Insoluble in water
2,4-Dibromo-6-(trifluoromethyl)aniline Security Information
- Hazard Statement: Irritant
- Hazard Category Code: 36/37/38-20/21/22
- Safety Instruction: S36/37/39-S26
-
Hazardous Material Identification:
- Packing Group:III
- Risk Phrases:R36/37/38
- HazardClass:6.1
- PackingGroup:III
2,4-Dibromo-6-(trifluoromethyl)aniline Customs Data
- HS CODE:2921420090
- Customs Data:
China Customs Code:
2921420090Overview:
2921420090 Other aniline derivatives and their salts. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
HS:2921420090 aniline derivatives and their salts VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2,4-Dibromo-6-(trifluoromethyl)aniline Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 004679-1g |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 97% | 1g |
£10.00 | 2022-03-01 | |
| Fluorochem | 004679-25g |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 97% | 25g |
£16.00 | 2022-03-01 | |
| Fluorochem | 004679-100g |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 97% | 100g |
£57.00 | 2022-03-01 | |
| Fluorochem | 004679-500g |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 97% | 500g |
£169.00 | 2022-03-01 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D844178-5g |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 95% | 5g |
140.40 | 2021-05-17 | |
| TRC | D424775-500mg |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 500mg |
$64.00 | 2023-05-18 | ||
| TRC | D424775-1g |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 1g |
$75.00 | 2023-05-18 | ||
| TRC | D424775-2.5g |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 2.5g |
$87.00 | 2023-05-18 | ||
| TRC | D424775-5g |
2,4-Dibromo-6-(trifluoromethyl)aniline |
71757-14-7 | 5g |
$98.00 | 2023-05-18 | ||
| Apollo Scientific | PC2330CM-25g |
2-Amino-3,5-dibromobenzotrifluoride |
71757-14-7 | 97% | 25g |
£10.00 | 2024-08-02 |
2,4-Dibromo-6-(trifluoromethyl)aniline Suppliers
2,4-Dibromo-6-(trifluoromethyl)aniline Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Ji-Ping Wei Nanoscale, 2015,7, 11815-11832
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
Additional information on 2,4-Dibromo-6-(trifluoromethyl)aniline
Professional Introduction to 2,4-Dibromo-6-(trifluoromethyl)aniline (CAS No. 71757-14-7)
2,4-Dibromo-6-(trifluoromethyl)aniline, identified by the Chemical Abstracts Service Number (CAS No.) 71757-14-7, is a significant intermediate in the realm of fine chemical synthesis and pharmaceutical development. This compound, featuring a brominated aromatic ring substituted with a trifluoromethyl group and an amino moiety, has garnered attention due to its versatile reactivity and structural properties. Its molecular structure, characterized by the presence of electron-withdrawing bromine and fluorine atoms, makes it a valuable precursor in the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical applications.
The bromine atoms at the 2- and 4-positions enhance the electrophilic nature of the aromatic ring, facilitating various substitution reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in constructing biaryl frameworks. Concurrently, the trifluoromethyl group introduces additional electronic and steric effects, influencing both the reactivity and the pharmacokinetic properties of derived compounds. This combination of substituents makes 2,4-Dibromo-6-(trifluoromethyl)aniline a cornerstone in the development of novel pharmaceutical agents.
In recent years, the pharmaceutical industry has seen a surge in interest for compounds containing fluorine atoms due to their ability to modulate metabolic stability, lipophilicity, and binding affinity. The trifluoromethyl group, in particular, is renowned for its role in enhancing binding interactions at biological targets, thereby improving drug efficacy. Researchers have leveraged this property in the design of kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For instance, derivatives of 2,4-Dibromo-6-(trifluoromethyl)aniline have been explored as scaffolds for developing small-molecule inhibitors targeting diseases such as cancer and infectious disorders.
The utility of CAS No. 71757-14-7 extends beyond pharmaceuticals into agrochemicals. The structural motif present in this compound is frequently incorporated into herbicides and pesticides due to its ability to interact with biological enzymes involved in plant growth regulation. The presence of multiple halogen atoms enhances its bioactivity while maintaining stability under environmental conditions. Recent studies have highlighted its role in synthesizing next-generation crop protection agents that offer improved selectivity and reduced environmental impact.
From a synthetic chemistry perspective, 2,4-Dibromo-6-(trifluoromethyl)aniline serves as a versatile building block for constructing heterocyclic compounds. The bromine atoms provide handles for further functionalization via palladium-catalyzed coupling reactions, while the amino group can be alkylated or acylated to introduce additional pharmacophoric elements. This flexibility has enabled chemists to generate libraries of derivatives with tailored properties for high-throughput screening (HTS) campaigns.
The incorporation of computational methods has further enhanced the exploration of derivatives based on CAS No. 71757-14-7. Molecular modeling studies have been instrumental in predicting binding modes and optimizing lead structures before experimental validation. These advancements align with the broader trend toward de novo drug design, where computational tools complement traditional synthetic approaches.
In conclusion,2,4-Dibromo-6-(trifluoromethyl)aniline (CAS No. 71757-14-7) represents a critical intermediate with far-reaching applications across multiple industries. Its unique structural features make it indispensable for medicinal chemists seeking to develop novel therapeutics while offering chemists an adaptable platform for innovative synthetic strategies. As research continues to uncover new methodologies for functionalization and application development,this compound will undoubtedly remain at the forefront of chemical innovation.
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